molecular formula C13H18FN B15262412 4-Cyclohexyl-5-fluoro-2-methylaniline

4-Cyclohexyl-5-fluoro-2-methylaniline

Cat. No.: B15262412
M. Wt: 207.29 g/mol
InChI Key: VGEPRGUULHJYGL-UHFFFAOYSA-N
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Description

4-Cyclohexyl-5-fluoro-2-methylaniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline ring is substituted with a cyclohexyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-5-fluoro-2-methylaniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile under specific conditions. For instance, starting with a fluorinated benzene derivative, the introduction of the cyclohexyl group can be achieved through a Friedel-Crafts alkylation reaction. The methyl group can be introduced via a methylation reaction using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-5-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

4-Cyclohexyl-5-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-5-fluoro-2-methylaniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclohexyl and methyl groups can influence its overall hydrophobicity and steric properties. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less active in certain biological assays.

    4-Cyclohexyl-2-methylaniline: Lacks the fluorine atom, which may reduce its binding affinity to specific targets.

    5-Fluoro-2-methylaniline: Similar structure but without the cyclohexyl group, affecting its overall chemical and biological properties.

Uniqueness

4-Cyclohexyl-5-fluoro-2-methylaniline is unique due to the combination of the cyclohexyl, fluorine, and methyl groups, which confer distinct chemical and biological properties. This combination can enhance its utility in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

4-cyclohexyl-5-fluoro-2-methylaniline

InChI

InChI=1S/C13H18FN/c1-9-7-11(12(14)8-13(9)15)10-5-3-2-4-6-10/h7-8,10H,2-6,15H2,1H3

InChI Key

VGEPRGUULHJYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)F)C2CCCCC2

Origin of Product

United States

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